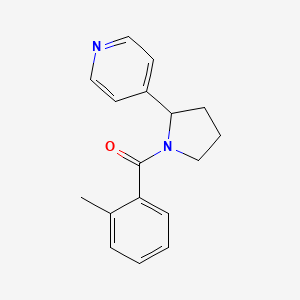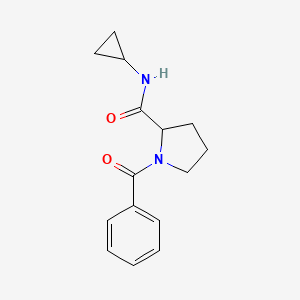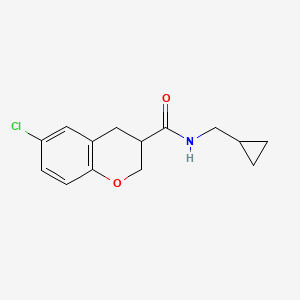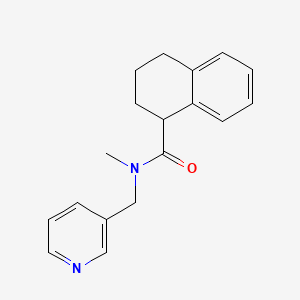
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has been classified as a Schedule I substance in the United States. MPHP is known for its stimulant effects and has been used as a recreational drug. However, it has also been studied for its potential scientific research applications.
Mecanismo De Acción
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts as a dopamine transporter inhibitor, which means it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can produce stimulant effects. The exact mechanism of action of (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is not fully understood, but it is thought to bind to the dopamine transporter and prevent the reuptake of dopamine.
Biochemical and Physiological Effects:
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been reported to produce feelings of euphoria, increased sociability, and increased energy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages as a research tool. It is relatively easy to synthesize, and it has a high purity when synthesized using certain methods. It also has a well-defined mechanism of action, which makes it useful for studying the dopamine transporter. However, (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone also has several limitations. It is a Schedule I substance in the United States, which makes it difficult to obtain for research purposes. It also has a high potential for abuse, which could make it difficult to use in certain research settings.
Direcciones Futuras
There are several future directions for research on (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One area of interest is the potential use of (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone as a treatment for Parkinson's disease. (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to act as a dopamine transporter inhibitor, which could make it useful in the treatment of this disorder. Another area of interest is the development of new synthesis methods for (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone that could improve its purity and yield. Finally, there is a need for further research on the potential side effects and long-term effects of (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone use.
Métodos De Síntesis
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized using a variety of methods. One common method involves the reaction of 2-methylphenylacetone with 4-pyridinecarboxaldehyde and ammonium acetate in the presence of a reducing agent such as sodium borohydride. This method has been reported to yield high purity (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone.
Aplicaciones Científicas De Investigación
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied for its potential use in the field of neuroscience. It has been shown to act as a dopamine transporter inhibitor, which could make it useful in the treatment of certain neurological disorders such as Parkinson's disease. (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been studied for its potential use as a research tool in the study of dopamine transporters.
Propiedades
IUPAC Name |
(2-methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-5-2-3-6-15(13)17(20)19-12-4-7-16(19)14-8-10-18-11-9-14/h2-3,5-6,8-11,16H,4,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPCMARTQWOEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)

![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)


![Cyclobutyl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494106.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7494114.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(3-methylphenyl)methanone](/img/structure/B7494128.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7494147.png)
![Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494150.png)